

# 3-(Dimethylamino)propanamide molecular structure

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## Compound of Interest

Compound Name: 3-(Dimethylamino)propanamide

CAS No.: 20101-88-6

Cat. No.: B3188213

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An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of **3-(Dimethylamino)propanamide**

## Abstract

This technical guide provides a comprehensive scientific overview of **3-(Dimethylamino)propanamide** (DMAPA), a molecule of interest in various chemical and industrial applications. The document elucidates the core molecular structure, physicochemical properties, and detailed spectroscopic characteristics of DMAPA. While experimentally derived spectra for this specific molecule are not widely available in public repositories, this guide offers a robust, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, a detailed synthesis protocol, key applications in chemical manufacturing, and essential safety and handling information are presented. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

## Introduction

**3-(Dimethylamino)propanamide**, with CAS number 20101-88-6, is a bifunctional organic molecule containing both a tertiary amine and a primary amide group.[1] This unique combination of functional groups imparts specific chemical properties, making it a valuable intermediate in organic synthesis. Its structural similarity to 3-dimethylaminopropylamine (DMAPA), a key precursor in the production of widely used surfactants, highlights its relevance in industrial chemistry.[2] Understanding the precise molecular architecture and reactivity of **3-(Dimethylamino)propanamide** is crucial for its effective utilization and for the development of novel molecules and materials.

## Molecular Structure and Physicochemical Properties

The molecular structure of **3-(Dimethylamino)propanamide** consists of a three-carbon propane backbone. A primary amide group (-CONH<sub>2</sub>) is attached to one terminus (C1), and a dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>) is attached to the other terminus (C3). The presence of the tertiary amine provides a site of basicity, while the amide group can participate in hydrogen bonding as both a donor and an acceptor.

## Key Physicochemical Data

A summary of the essential physicochemical properties for **3-(Dimethylamino)propanamide** is provided below.

Property	Value	Source
CAS Number	20101-88-6	[1]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O	[1]
Molecular Weight	116.16 g/mol	[1]
IUPAC Name	3-(dimethylamino)propanamide	[1]
SMILES	CN(C)CCC(=O)N	[1]
Topological Polar Surface Area	46.3 Å <sup>2</sup>	[1]
Predicted XLogP3-AA	-0.9	[1]

## Synthesis and Manufacturing Workflow

The most direct and industrially scalable synthesis of **3-(Dimethylamino)propanamide** is the Michael addition of dimethylamine to acrylamide. This reaction is an example of a conjugate addition, where the nucleophilic amine attacks the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated carbonyl compound.

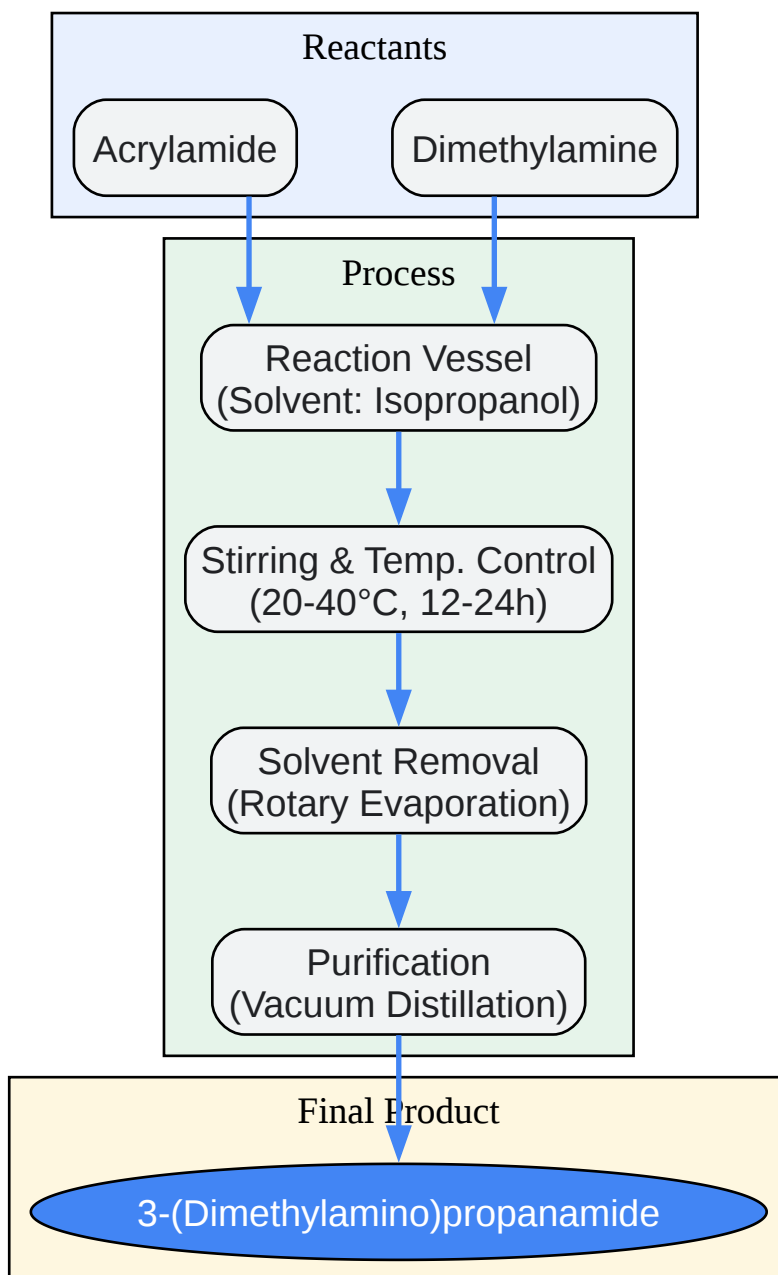
### Reaction Mechanism

The reaction proceeds via the nucleophilic attack of dimethylamine on the electron-deficient double bond of acrylamide. This is typically performed in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by mild basic or acidic conditions to enhance the rate and selectivity. The choice of solvent and temperature is critical to minimize polymerization of the acrylamide starting material and to ensure a high yield of the desired product.

### Detailed Experimental Protocol (Illustrative)

- **Step 1: Reagent Preparation:** In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The flask is charged with a solution of acrylamide (e.g., 0.5 mol) in a suitable solvent like isopropanol (100 mL).
- **Step 2: Reaction Initiation:** A solution of dimethylamine (e.g., 0.55 mol, slight excess) in the same solvent is added dropwise to the stirred acrylamide solution via the dropping funnel. The temperature of the reaction mixture should be monitored and maintained, typically between 20-40°C, using a water bath if necessary to control any exotherm.
- **Step 3: Reaction Completion:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Step 4: Product Isolation and Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by vacuum distillation to yield pure **3-(Dimethylamino)propanamide**.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-(Dimethylamino)propanamide**.

## Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for **3-(Dimethylamino)propanamide** are not readily available in public databases, a detailed and accurate prediction of its spectroscopic profile can be derived from fundamental principles and comparison with structurally similar molecules.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Analysis
~ 7.0-7.5 and ~ 5.5-6.0	Broad Singlets	2H	-CONH <sub>2</sub>	The two protons on the amide nitrogen are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond and hydrogen bonding. Their chemical shift can be highly variable depending on solvent and concentration.[3]
~ 2.50	Triplet	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>	This methylene group is adjacent to the electron-withdrawing nitrogen of the dimethylamino group, resulting in a downfield shift. It would be split into a triplet by the adjacent -CH <sub>2</sub> - group.
~ 2.35	Triplet	2H	-CH <sub>2</sub> -CO-	This methylene group is adjacent to the carbonyl

group, which also causes a downfield shift. It would be split into a triplet by the adjacent -CH<sub>2</sub>- group.

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~ 2.20

Singlet

6H

-N(CH<sub>3</sub>)<sub>2</sub>

The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet.

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## <sup>13</sup>C NMR Spectroscopy (Predicted)

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show five distinct signals for each of the carbon atoms in unique chemical environments.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale and Comparative Analysis
~ 175	C=O	The carbonyl carbon of the amide group is highly deshielded and will appear significantly downfield. In propanamide, this carbon appears around 178 ppm.[4]
~ 57	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>	The carbon atom directly attached to the tertiary amine nitrogen is shifted downfield due to the electronegativity of nitrogen.
~ 45	-N(CH <sub>3</sub> ) <sub>2</sub>	The two equivalent methyl carbons attached to the nitrogen will appear in this region.
~ 35	-CH <sub>2</sub> -CO-	The carbon alpha to the carbonyl group will be deshielded. In propanamide, the corresponding carbon is at ~31 ppm.[4]

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the distinct vibrational modes of the primary amide and the tertiary amine functional groups.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale and Comparative Analysis
~ 3350 and ~ 3180	N-H Stretch (asymmetric & symmetric)	Primary Amide (-CONH <sub>2</sub> )	Primary amides typically show two distinct N-H stretching bands.
~ 2950-2800	C-H Stretch	Aliphatic C-H	These bands arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.
~ 1670	C=O Stretch (Amide I band)	Amide Carbonyl	This is a strong, characteristic absorption for the carbonyl group in a primary amide.
~ 1620	N-H Bend (Amide II band)	Primary Amide (-CONH <sub>2</sub> )	This band results from the in-plane bending of the N-H bonds.
~ 1410	C-N Stretch	Amide C-N	The C-N bond of the amide has some double bond character, leading to a strong absorption.
~ 1150	C-N Stretch	Tertiary Amine	The stretching vibration of the C-N bonds of the dimethylamino group.

## Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, **3-(Dimethylamino)propanamide** would be expected to show a molecular ion peak and several characteristic fragment ions.

- Molecular Ion ( $M^+$ ): A peak would be expected at  $m/z = 116$ , corresponding to the molecular weight of the compound.
- Major Fragmentation Pathways:
  - Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a propyl amide radical to form a highly stable iminium ion at  $m/z = 58$  ( $[CH_2=N(CH_3)_2]^+$ ). This is very likely to be the base peak in the spectrum.
  - Amide Fragmentation: Cleavage of the bond between the ethyl group and the carbonyl carbon could lead to the formation of the  $[CONH_2]^+$  fragment at  $m/z = 44$ .<sup>[5]</sup>

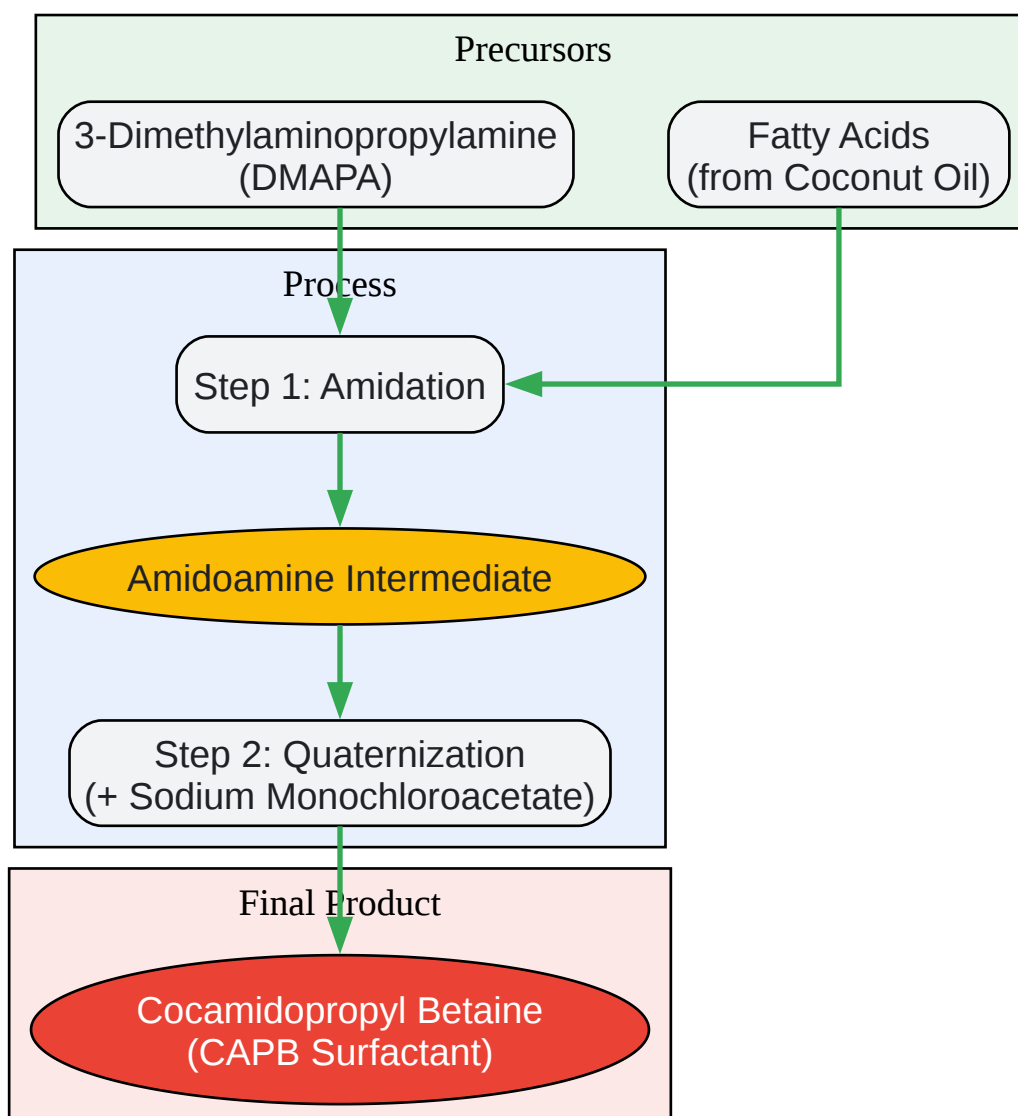
## Applications in Research and Industry

While **3-(Dimethylamino)propanamide** itself is primarily a research chemical or synthetic intermediate, its close structural analog, 3-dimethylaminopropylamine (DMAPA), has large-scale industrial applications, most notably in the production of amphoteric surfactants.

## Role as a Precursor Analog in Surfactant Synthesis

DMAPA is a key building block for cocamidopropyl betaine (CAPB), a widely used surfactant in personal care products like shampoos, soaps, and cosmetics due to its mildness and foam-boosting properties.<sup>[6][7]</sup> The synthesis involves a two-step process where DMAPA is first reacted with fatty acids derived from coconut oil to form an intermediate, fatty acid amidopropyl dimethylamine (amidoamine).<sup>[7]</sup> This intermediate is then reacted with sodium monochloroacetate in a quaternization reaction to yield the final CAPB product.<sup>[6]</sup> The structural similarity between **3-(Dimethylamino)propanamide** and the amidoamine intermediate makes it a relevant compound for studies in surfactant chemistry.

## Application Pathway Diagram



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## Sources

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